molecular formula C26H24N4 B14674212 1,4-Dibenzyl-1,4-diphenyltetraaz-2-ene CAS No. 40756-81-8

1,4-Dibenzyl-1,4-diphenyltetraaz-2-ene

Cat. No.: B14674212
CAS No.: 40756-81-8
M. Wt: 392.5 g/mol
InChI Key: HVJJEXOKJAFGOD-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1,4-dibenzyl-1,4-diphenyltetraaz-2-ene typically involves the reaction of benzyl chloride with piperazine derivatives under specific conditions. For instance, a solution of piperazine hexahydrate in absolute ethanol is warmed and reacted with benzyl chloride to form the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring higher yields and purity.

Chemical Reactions Analysis

1,4-Dibenzyl-1,4-diphenyltetraaz-2-ene undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sulfuryl chloride, which can react with the compound to form benzyl azide, dibenzylamine, and benzaldehyde . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications. In chemistry, it is used to study the properties and reactions of aromatic hydrocarbons. In biology and medicine, it may be used in the synthesis of pharmaceuticals and other bioactive compounds. Industrially, it can be used as a precursor for the production of various chemicals and materials .

Mechanism of Action

The mechanism of action of 1,4-dibenzyl-1,4-diphenyltetraaz-2-ene involves its interaction with molecular targets and pathways in the body. The specific pathways and targets depend on the context in which the compound is used. For example, in pharmaceutical applications, it may interact with enzymes or receptors to exert its effects .

Comparison with Similar Compounds

1,4-Dibenzyl-1,4-diphenyltetraaz-2-ene can be compared to other aromatic hydrocarbons, such as benzene and its derivatives. These compounds share similar ring structures and bonding properties but differ in their specific substituents and reactivity . The unique combination of benzyl and phenyl groups in this compound distinguishes it from other similar compounds.

Conclusion

This compound is a versatile compound with significant applications in scientific research, chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable subject of study and a useful precursor in various chemical syntheses.

Properties

CAS No.

40756-81-8

Molecular Formula

C26H24N4

Molecular Weight

392.5 g/mol

IUPAC Name

N-benzyl-N-[(N-benzylanilino)diazenyl]aniline

InChI

InChI=1S/C26H24N4/c1-5-13-23(14-6-1)21-29(25-17-9-3-10-18-25)27-28-30(26-19-11-4-12-20-26)22-24-15-7-2-8-16-24/h1-20H,21-22H2

InChI Key

HVJJEXOKJAFGOD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(C2=CC=CC=C2)N=NN(CC3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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